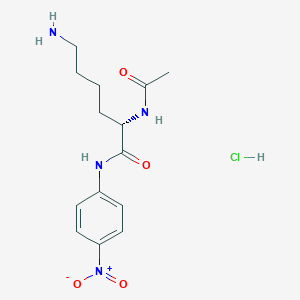

N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride (NAALPNH) is an important synthetic compound used in a variety of scientific and medical research applications. It is an acetylated form of the amino acid lysine, which is one of the essential amino acids found in proteins. The hydrochloride salt of this compound is a white, crystalline powder that is soluble in water and other polar solvents. It is a widely used reagent and is used in a variety of biochemical and physiological experiments.

Applications De Recherche Scientifique

Amidase Activity in Urokinase

N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride (ALNA) has been studied for its role in amidase activity of urokinase. ALNA, a model of the natural urokinase substrate plasminogen, is utilized for spectro-photometric analysis in urokinase assays, offering higher sensitivity compared to other substrates (Petkov, Christova, & Karadjova, 1973).

Chromogenic Substrates for Trypsin

ALNA has been synthesized and analyzed as a substrate for trypsin, a type of protease. Its hydrolysis, producing the yellow compound p-nitroaniline, allows for colorimetric procedures to measure enzymatic activity (Erlanger, Kokowsky, & Cohen, 1961).

Synthesis of Novel Plasmin Substrates

ALNA has facilitated the development of novel plasmin substrates. Its mild synthesis conditions and utility in creating sensitive substrates for plasmin highlight its significance in biochemical research (Wijkmans, Nagel, & Bloemhoff, 1996).

Absorption and Hydrolysis Studies

Studies on the intestinal absorption of amino acid derivatives have utilized ALNA. These investigations provide insights into the structural requirements for membrane hydrolysis and peptidase activity in the intestinal tract (Amidon, Chang, Fleisher, & Allen, 1982).

Antifibrinolytic Activities

ALNA has been studied for its antifibrinolytic activities, particularly its interaction with plasmin and its role in inhibiting the active site of plasmin. Such studies are crucial for understanding the mechanisms of antifibrinolytics and their potential therapeutic applications (Anonick, Vasudevan, & Gonias, 1992).

Papain-Catalyzed Hydrolysis

The chemical synthesis of N-alpha-benzyloxycarbonyl-L-lysine p-nitroanilide (a related compound to ALNA) and its hydrolysis by papain, a proteolytic enzyme, have been explored to understand the pH-dependence and kinetics of enzyme-substrate interactions (Mackenzie, Malthouse, & Scott, 1985).

Subtilisin and Alpha-Chymotrypsin Catalyzed Peptide Synthesis

ALNA plays a role in the synthesis of peptides catalyzed by enzymes like subtilisin and alpha-chymotrypsin. This research provides insights into the efficiency and specificity of these enzymes in peptide bond formation (Stepanov, Terent’eva, Voyushina, & Gololobov, 1995).

Primary and Secondary Structure Investigations

Research on the primary and secondary structure of proteins like ubiquitin has utilized ALNA in studying N epsilon-acetylation, revealing insights into protein conformation and stability (Zhu et al., 1986).

Mécanisme D'action

Target of Action

N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride primarily targets specific enzymes . It serves as a substrate or a chromogenic reagent for these enzymes, allowing for their detection, quantification, and characterization .

Mode of Action

This compound interacts with its target enzymes by serving as a substrate. The enzymes recognize the compound and bind to it, initiating a series of biochemical reactions. The compound’s unique chemical properties make it suitable for enzymatic analysis and investigation .

Biochemical Pathways

It is known that the compound is involved in the enzymatic reactions of the target enzymes . The compound’s interaction with these enzymes can lead to changes in the enzymes’ activity, which can have downstream effects on various biochemical pathways.

Result of Action

The primary result of the action of this compound is the detection, quantification, and characterization of specific enzymes . By serving as a substrate or chromogenic reagent, the compound allows researchers to study the activity of these enzymes.

Propriétés

IUPAC Name |

(2S)-2-acetamido-6-amino-N-(4-nitrophenyl)hexanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O4.ClH/c1-10(19)16-13(4-2-3-9-15)14(20)17-11-5-7-12(8-6-11)18(21)22;/h5-8,13H,2-4,9,15H2,1H3,(H,16,19)(H,17,20);1H/t13-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMMQBHVCNLUPQM-ZOWNYOTGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCCN)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCCCN)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.